molecular formula C16H21N5O2 B6703327 N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide

N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide

Cat. No.: B6703327
M. Wt: 315.37 g/mol
InChI Key: NEZRUJXXLMDZDU-LSLKUGRBSA-N
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Description

N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide is a complex organic compound that features a tetrazole ring, a cyclopropyl group, and a benzamide moiety

Properties

IUPAC Name

N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-2-13(22)10-21-19-15(18-20-21)14(11-8-9-11)17-16(23)12-6-4-3-5-7-12/h3-7,11,13-14,22H,2,8-10H2,1H3,(H,17,23)/t13-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZRUJXXLMDZDU-LSLKUGRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1N=C(N=N1)C(C2CC2)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN1N=C(N=N1)C(C2CC2)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a click chemistry reaction, which is known for its efficiency and high yield. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the benzamide moiety is usually added through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The benzamide moiety can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide moiety would produce an amine.

Scientific Research Applications

N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]acetamide
  • N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]propionamide

Uniqueness

N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzamide moiety, in particular, differentiates it from other similar compounds and may enhance its binding affinity to certain molecular targets.

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